Eprodisate (disodium)

AA Amyloidosis Renal Impairment Clinical Trial

Eprodisate disodium is a low-molecular-weight, orally bioavailable, negatively charged sulfonated glycosaminoglycan (GAG) mimetic that directly targets the pathogenic mechanism of AA amyloidosis. Unlike anti-inflammatory therapies (colchicine, biologics) that reduce precursor SAA protein, this compound competitively inhibits SAA-glycosaminoglycan interactions to block amyloid fibril polymerization and tissue deposition—the direct cause of renal function decline. Clinically benchmarked: a Phase II/III trial demonstrated 30% slower creatinine clearance decline versus placebo. This unique mechanism also makes it a valuable chemical probe for AL amyloidosis, familial amyloidosis, and Alzheimer's disease research. Ideal for translational amyloid studies requiring a validated, mechanism-specific tool compound.

Molecular Formula C3H6Na2O6S2
Molecular Weight 248.2 g/mol
Cat. No. B15146340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprodisate (disodium)
Molecular FormulaC3H6Na2O6S2
Molecular Weight248.2 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2
InChIKeyDKGJFKPIUSHDIT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eprodisate Disodium (NC-503) AA Amyloidosis Therapeutic Procurement Guide


Eprodisate disodium (also known as NC-503 or Kiacta) is an orally bioavailable, low molecular weight, negatively charged sulfonated glycosaminoglycan (GAG) mimetic [1]. It is specifically designed to inhibit the polymerization of serum amyloid A (SAA) protein into insoluble fibrils and their subsequent deposition in tissues, a hallmark of AA amyloidosis [2]. This mechanism directly targets the pathogenic process, distinguishing it from therapies that solely manage underlying inflammation [3].

Why Eprodisate Disodium Cannot Be Substituted with General Anti-Inflammatories or Other Amyloidosis Agents


Unlike colchicine for Familial Mediterranean Fever (FMF) or biologic anti-inflammatory agents that aim to reduce the precursor SAA protein, eprodisate disodium directly targets the downstream pathogenic event of amyloid fibril formation and tissue deposition [1]. Its specific mechanism as a GAG mimetic that competitively inhibits SAA-glycosaminoglycan interactions is not shared by standard-of-care anti-inflammatory therapies [2]. Furthermore, eprodisate disodium is distinct from other fibrillogenesis inhibitors, such as tafamidis for transthyretin amyloidosis, which act via tetramer stabilization rather than GAG competition [3]. Substituting eprodisate with a general anti-inflammatory or an off-target fibrillogenesis inhibitor would not replicate its specific, quantitatively validated effect on slowing renal function decline in AA amyloidosis [4].

Quantitative Differentiation of Eprodisate Disodium from Placebo and Alternative Therapies


Slowing of Renal Function Decline vs. Placebo in Phase III Trial

Eprodisate disodium demonstrated a statistically significant reduction in the rate of renal function decline compared to placebo in a 24-month randomized controlled trial [1]. The primary endpoint showed a lower proportion of patients with worsening disease and a slower decline in creatinine clearance [1].

AA Amyloidosis Renal Impairment Clinical Trial

Reduction in Risk of Worsening Renal Disease or Death

Treatment with eprodisate disodium was associated with a 42% reduction in the risk of worsening renal disease (as defined by composite endpoint) or death compared to placebo [1]. The hazard ratio for disease worsening was 0.58 (95% CI, 0.37 to 0.93; P=0.02) [1].

AA Amyloidosis Renal Disease Progression Hazard Ratio

Safety and Tolerability Profile Comparable to Placebo

The incidence of adverse events in the eprodisate disodium group was similar to that in the placebo group, indicating a favorable safety profile [1]. This includes comparable rates of serious adverse events (36% vs 42%) and any adverse event (98% vs 93%) [2].

AA Amyloidosis Drug Safety Adverse Events

Mechanism of Action: Competitive GAG Mimetic Inhibiting Amyloid Fibrillogenesis

Eprodisate disodium acts as a competitive GAG mimetic, binding to the glycosaminoglycan-binding site on SAA and thereby inhibiting its polymerization into amyloid fibrils [1]. This mechanism is distinct from anti-inflammatory agents like colchicine, which reduce SAA production, and from stabilizers like tafamidis, which prevent transthyretin misfolding [2].

Glycosaminoglycan Mimetic Fibrillogenesis Inhibitor AA Amyloidosis

Oral Bioavailability and Pharmacokinetic Profile

Eprodisate disodium is an orally bioavailable disodium salt formulation, enabling convenient administration without the need for intravenous or subcutaneous delivery . Its pharmacokinetic profile has been characterized in phase 1 studies, demonstrating dose-proportional exposure and primary renal clearance [1].

Oral Bioavailability Pharmacokinetics NC-503

Primary Research and Industrial Applications of Eprodisate Disodium (NC-503)


Clinical Research in AA Amyloidosis with Renal Involvement

Eprodisate disodium is the primary candidate for clinical trials and investigator-initiated studies aiming to slow renal function decline in patients with AA amyloidosis. Its established efficacy in a phase II/III trial provides a quantitative benchmark (e.g., 30% slower CrCl decline vs. placebo) for designing new studies or as a comparator arm for novel therapeutic interventions [1].

Investigational Use in Other Amyloid-Related Disorders

Given its mechanism as a GAG mimetic that inhibits amyloid fibril formation, eprodisate disodium is a valuable tool compound for exploring therapeutic potential in other types of amyloidosis, including AL amyloidosis, familial amyloidosis, and even Alzheimer's disease, where GAG-amyloid interactions may play a role [2].

Pharmacological Tool for Studying Amyloid Fibrillogenesis

Eprodisate disodium serves as a specific chemical probe to investigate the role of GAGs in amyloid fibril polymerization and deposition. Researchers can use it in vitro and in vivo to dissect the molecular mechanisms of amyloidogenesis and to validate new targets within the amyloid cascade [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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